![molecular formula C42H60N6O7 B1193653 SW2_110A](/img/new.no-structure.jpg)
SW2_110A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SW2_110A is a novel selective, cell-permeable inhibitor of the CBX8 Chromodomain (ChD), specifically inhibiting the association of CBX8 with chromatin in cells and inhibiting the proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation.
科学研究应用
Inhibition of Leukemia Cell Proliferation
SW2_110A has demonstrated significant efficacy in preclinical models of leukemia, particularly those driven by the MLL-AF9 translocation. In THP1 leukemia cell lines, treatment with this compound resulted in a marked reduction in the expression of target genes associated with MLL-AF9, including HOXA9. This suggests that this compound effectively disrupts the transcriptional activation mediated by CBX8 in these cancer cells .
Selective Targeting of Epigenetic Readers
The compound's ability to selectively inhibit CBX8 positions it as a valuable tool in cancer research focused on epigenetic modifications. By selectively targeting this chromodomain, researchers can explore the role of CBX8 in various biological processes and its contributions to oncogenesis. The development of this compound exemplifies how DNA-encoded libraries can be utilized to optimize ligands for specific protein targets .
Development through DNA-Encoded Libraries
The synthesis and optimization of this compound were achieved through focused DNA-encoded libraries that allowed for iterative refinement of ligand properties. This approach not only enhanced the potency and selectivity of this compound but also provided insights into structure-activity relationships that are crucial for developing next-generation inhibitors targeting other members of the CBX family .
Case Studies on Binding Affinity
Research has included detailed structural studies using techniques such as X-ray crystallography and mass spectrometry to elucidate the binding interactions between this compound and CBX8. These studies have confirmed the compound's binding mode and provided a framework for further modifications aimed at improving its pharmacological profile .
Future Directions and Potential Developments
The promising results obtained with this compound underscore its potential as a lead compound for developing new therapies targeting epigenetic regulators in cancer. Future research may focus on:
- Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents.
- Broader Applications: Investigating its efficacy across different cancer types and other diseases linked to dysregulated gene expression.
- Enhanced Delivery Systems: Developing formulations that improve the bioavailability and cellular uptake of this compound.
属性
分子式 |
C42H60N6O7 |
---|---|
分子量 |
760.977 |
IUPAC 名称 |
N-((1S,4S,7S,10S)-4-((S)-sec-Butyl)-1-cyclopentyl-7-(4-(diethylamino)butyl)-10-(hydroxymethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadec-14-yn-1-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
HEDLPSLAOJYDMT-FETRQNOVSA-N |
SMILES |
O=C(N[C@@H](C1CCCC1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCCCN(CC)CC)C(N[C@@H](CO)C(NCC#C)=O)=O)=O)=O)C2=CC=C(OC3=CC=CC=C3)C=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SW2_110A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。